2-Chloro-4-phenylpteridine
Description
2-Chloro-4-phenylpteridine (compound 1g, as per ) is a heterocyclic compound belonging to the pteridine family, characterized by a fused pyrimidine-pyrazine ring system. Its structure features a chlorine atom at the 2-position and a phenyl group at the 4-position of the pteridine core. This compound is synthesized via established literature methods, typically involving nucleophilic substitution or cross-coupling reactions to introduce the chloro and aryl substituents . The chlorine and phenyl groups in 1g likely modulate its electronic properties, solubility, and intermolecular interactions, making it a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C12H7ClN4 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
2-chloro-4-phenylpteridine |
InChI |
InChI=1S/C12H7ClN4/c13-12-16-9(8-4-2-1-3-5-8)10-11(17-12)15-7-6-14-10/h1-7H |
InChI Key |
FISNGJYPPFYCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=NC=CN=C23)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-phenyl group in 1g increases lipophilicity relative to 1a or 1b , which may improve cell membrane permeability in biological systems .
- Steric Considerations : Compounds with multiple substituents (e.g., 1j , 1k ) exhibit reduced solubility but enhanced binding specificity in hydrophobic environments .
Comparison with Non-Pteridine Heterocycles
While 1g is a pteridine derivative, comparisons with structurally related chloro- and phenyl-substituted pyridines or pyrimidines (Evidences 5, 7, 9) reveal broader trends:
Functional Implications :
- Bioactivity : Pyrimidine derivatives like those in often serve as kinase inhibitors, whereas pteridines like 1g may target folate-dependent enzymes .
- Synthetic Utility : Chloro-substituted pyridines (e.g., ) are intermediates in cross-coupling reactions, whereas 1g ’s fused-ring system may limit such applications .
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